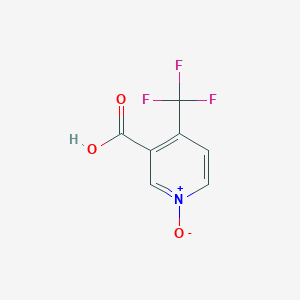

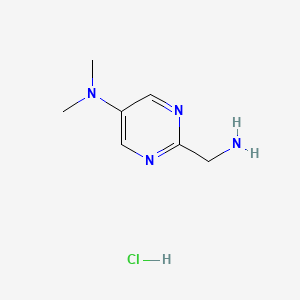

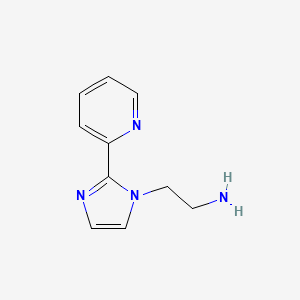

![molecular formula C5H9NS B1396121 2-Thia-6-azaspiro[3.3]heptane CAS No. 920491-09-4](/img/structure/B1396121.png)

2-Thia-6-azaspiro[3.3]heptane

Overview

Description

2-Thia-6-azaspiro[3.3]heptane, also known as 2-thia-6-azaspiro [3.3]heptane hemioxalate, is a compound with the molecular formula C12H20N2O4S2 and a molecular weight of 320.43 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are reports on the synthesis of related compounds. For instance, the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/2C5H9NS.C2H2O4/c21-5 (2-6-1)3-7-4-5;3-1 (4)2 (5)6/h26H,1-4H2; (H,3,4) (H,5,6) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 320.43 and is stored at refrigerator temperatures .Scientific Research Applications

Synthesis and Drug Design

- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, plays a critical role in the field of chemistry, biochemistry, and drug design. These amino acids, part of the sterically constrained amino acids family, are important for various synthetic applications (Radchenko, Grygorenko, & Komarov, 2010).

Improvement of Compound Properties

- An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane resulting in more stable and soluble sulfonic acid salt forms has enabled access to a broader range of reaction conditions with this spirobicyclic compound. This advancement has implications for its wider applicability in various chemical processes (van der Haas et al., 2017).

Novel Building Blocks for Drug Discovery

- The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, has been reported. These compounds, synthesized using efficient sequences, serve as valuable building blocks for drug discovery, either as part of a library or individually on a preparative scale (Guérot et al., 2011).

Lipophilicity Modulation in Medicinal Chemistry

- Azaspiro[3.3]heptanes have been analyzed as replacements for common heterocycles like morpholines and piperidines in medicinal chemistry, revealing their potential to lower the lipophilicity of molecules. This property is significant for drug design, affecting drug solubility and distribution (Degorce, Bodnarchuk, & Scott, 2019).

Coordination Chemistry

- The synthesis of 2-thia-6-selenaspiro[3.3]heptane and its structural analysis have expanded the understanding of "rigid-rod" ligands in coordination chemistry. These compounds are useful in forming transition-metal complexes (Block et al., 2005).

Cyclobutane-derived Diamines

- Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been identified as promising sterically constrained diamine building blocks for drug discovery. The synthesis of their Boc-monoprotected derivatives is significant for preparing multigram quantities of these compounds (Radchenko et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

2-thia-6-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2-6-1)3-7-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMKOQSDCVHJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)

![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)